2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a benzo[d]isoxazol-3-yl group, a 4-fluorobenzyl group, and a 1H-pyrazolo[3,4-d]pyrimidin-1-yl group . It is related to a class of compounds known as BRD4 bromodomain inhibitors .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of activated nitro compounds with alkenes to give isoxazolines, or with alkynes to give isoxazoles . A specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis
The InChI code for a similar compound is provided:1S/C24H25FN4O2/c1-15-4-3-10-29-23 (15)26-16 (2)19 (24 (29)30)9-13-28-11-7-17 (8-12-28)22-20-6-5-18 (25)14-21 (20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3
. This provides a detailed description of the molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Novel Antipsychotic Agents
A series of novel potential antipsychotic agents were synthesized and evaluated, focusing on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which include compounds with similar structural motifs to the one . These compounds, particularly those with specific substituents on the imine moiety and pyrazole ring, showed antipsychotic-like profiles in behavioral tests without binding to D2 dopamine receptors, suggesting a unique mechanism of action for antipsychotic effects (Wise et al., 1987).
Antitumor and Antimicrobial Agents
Several studies have focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues and other heterocyclic compounds incorporating pyrazole moieties for potential antitumor and antimicrobial applications. For instance, specific analogues have been prepared with potent antitumor activity, highlighting the versatility of this scaffold in drug discovery (Taylor & Patel, 1992). Additionally, novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through [3+2] cycloaddition have shown a broad range of biological activities, including antimicrobial potential (Rahmouni et al., 2014).
Neuroinflammation Imaging
Compounds structurally related to the query molecule have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. This research area focuses on developing radioligands for positron emission tomography (PET) imaging to study neuroinflammation in vivo (Damont et al., 2015).
Insecticidal and Antibacterial Potential
The synthesis of heterocycles incorporating thiadiazole and pyrazole moieties has been explored for their insecticidal and antibacterial potential against various pests and pathogens. These studies underscore the applicability of pyrazolo[3,4-d]pyrimidin-1-yl derivatives in developing new agents for agricultural and public health purposes (Fadda et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O2/c24-16-7-5-15(6-8-16)12-26-22-18-13-29-31(23(18)28-14-27-22)10-9-25-21(32)11-19-17-3-1-2-4-20(17)33-30-19/h1-8,13-14H,9-12H2,(H,25,32)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAIGDVWMFUDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.